molecular formula C19H15F2N3O2 B2354143 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920363-82-2

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No. B2354143
M. Wt: 355.345
InChI Key: VMAMIWUFYJQODD-UHFFFAOYSA-N
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Description

“4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide” is a compound that has been researched in various fields1. It has a molecular formula of C19H15F2N3O2 and a molecular weight of 355.3452.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, related compounds have been synthesized and studied for their antifungal activities3.



Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. It includes a pyridazine ring attached to a benzamide group via an ether and amide linkage2.



Chemical Reactions Analysis

There’s no specific information available on the chemical reactions involving this compound. However, related compounds have shown antifungal activity, suggesting they may interact with biological systems in interesting ways3.



Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H15F2N3O2 and a molecular weight of 355.3452. Other physical and chemical properties are not available in the current resources.


Scientific Research Applications

Alzheimer's Disease Research

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide has been utilized as a molecular imaging probe in Alzheimer's disease research. Specifically, it was used in conjunction with positron emission tomography (PET) to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients. This study found significant decreases in 5-HT(1A) receptor densities in both hippocampi and raphe nuclei of Alzheimer's patients, correlating with the severity of clinical symptoms and neuropathological loads (Kepe et al., 2006).

Antimicrobial Research

The compound has been explored for its antimicrobial properties. Novel fluorine-containing derivatives of this compound, particularly those with quinazolinone and thiazolidinone motifs, have shown remarkable in vitro antimicrobial potency against various Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013).

Anti-HIV and CDK2 Inhibition

Fluorine substituted derivatives of this compound have been synthesized for potential anti-HIV-1 and CDK2 inhibition. Several compounds showed significant anti-HIV activity in MT-4 cells, and CDK2 inhibition activity, highlighting their potential as dual anti-HIV and anticancer agents (Makki et al., 2014).

Antitumor Activities

Further research has been conducted on imidazole acyl urea derivatives of this compound as Raf kinase inhibitors, with some exhibiting inhibitory activities comparable to the drug Sorafenib. This points to its potential in antitumor applications (Zhu, 2015).

Crystal Structure and Polymorphism Studies

Studies on the crystal structure and polymorphism of related fluorine-substituted benzamides have provided insights into the molecular packing, hydrogen bonding, and intermolecular interactions critical for pharmaceutical formulation (Chopra & Row, 2008).

Safety And Hazards

There’s no specific safety and hazard information available for this compound in the current resources.


Future Directions

While there’s no specific future directions mentioned for this compound, related compounds have been studied for their antifungal activities3, suggesting potential avenues for future research.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with experts in the field would be necessary.


properties

IUPAC Name

4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAMIWUFYJQODD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide

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